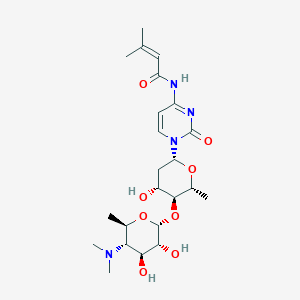
N-2-Nitrobenzylphenylephrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Nitrobenzylphenylephrine, also known as NBPE, is a chemical compound that belongs to the class of adrenergic agonists. It is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of adrenergic receptors.
Wirkmechanismus
N-2-Nitrobenzylphenylephrine acts as a selective agonist for alpha-1 adrenergic receptors. It binds to the receptor and activates the G-protein coupled signaling pathway. This results in the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol. Inositol triphosphate activates calcium channels, leading to an increase in intracellular calcium levels. This results in smooth muscle contraction and vasoconstriction.
Biochemische Und Physiologische Effekte
N-2-Nitrobenzylphenylephrine has several biochemical and physiological effects. It causes vasoconstriction, which leads to an increase in blood pressure. It also causes smooth muscle contraction in various organs such as the bladder, uterus, and prostate. N-2-Nitrobenzylphenylephrine also increases heart rate and cardiac output. It has been shown to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-Nitrobenzylphenylephrine has several advantages for lab experiments. It is a selective agonist for alpha-1 adrenergic receptors, which makes it useful for studying the effects of these receptors. It is also stable and easy to handle, which makes it a convenient compound to work with. However, N-2-Nitrobenzylphenylephrine has some limitations. It is a synthetic compound, which means it may not accurately reflect the effects of endogenous ligands. It also has a short half-life, which means its effects may not be long-lasting.
Zukünftige Richtungen
There are several future directions for research on N-2-Nitrobenzylphenylephrine. One area of interest is the role of adrenergic receptors in various diseases such as hypertension, asthma, and heart failure. Another area of interest is the development of new compounds that can selectively target different adrenergic receptors. Finally, there is a need for more research on the long-term effects of N-2-Nitrobenzylphenylephrine on various physiological processes.
Conclusion:
In conclusion, N-2-Nitrobenzylphenylephrine is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of adrenergic receptors. It is a selective agonist for alpha-1 adrenergic receptors and has several advantages for lab experiments. N-2-Nitrobenzylphenylephrine has several biochemical and physiological effects and is used to study the role of adrenergic receptors in various diseases. There are several future directions for research on N-2-Nitrobenzylphenylephrine, including the development of new compounds that can selectively target different adrenergic receptors and more research on the long-term effects of N-2-Nitrobenzylphenylephrine on various physiological processes.
Synthesemethoden
The synthesis of N-2-Nitrobenzylphenylephrine is a multi-step process that involves the reaction of 2-nitrobenzyl chloride with phenylephrine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product is confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-2-Nitrobenzylphenylephrine is widely used in scientific research to study the adrenergic receptors. It is used as a selective agonist for alpha-1 adrenergic receptors. It is also used to study the effects of adrenergic receptors on various physiological processes such as blood pressure regulation, heart rate, and smooth muscle contraction. N-2-Nitrobenzylphenylephrine is also used to study the role of adrenergic receptors in various diseases such as hypertension, asthma, and heart failure.
Eigenschaften
CAS-Nummer |
148589-31-5 |
|---|---|
Produktname |
N-2-Nitrobenzylphenylephrine |
Molekularformel |
C16H18N2O4 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
3-[1-hydroxy-2-[methyl-[(2-nitrophenyl)methyl]amino]ethyl]phenol |
InChI |
InChI=1S/C16H18N2O4/c1-17(10-13-5-2-3-8-15(13)18(21)22)11-16(20)12-6-4-7-14(19)9-12/h2-9,16,19-20H,10-11H2,1H3 |
InChI-Schlüssel |
FTHNMXWULMHUGX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |
Kanonische SMILES |
CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |
Synonyme |
caged phenylephrine N-2-nitrobenzylphenylephrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















